4-Methylfuran-3-sulfonamide
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Overview
Description
4-Methylfuran-3-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylfuran-3-sulfonamide typically involves the reaction of 4-methylfuran with sulfonamide reagents under specific conditions. One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the use of oxidizing agents such as DIB (di-tert-butyl peroxide) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions, utilizing readily available thiols and amines as starting materials. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: DIB, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methylfuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic effects.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 4-Methylfuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition prevents bacterial replication and exerts antimicrobial effects. Additionally, the compound may interact with other biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
4-Methylfuran-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A well-known sulfonamide antibiotic with similar antimicrobial properties.
Sulfonimidates: Compounds with a sulfur (VI) center, used as intermediates in the synthesis of other organosulfur compounds.
Sulfonamides: A broad class of compounds with various applications in medicine and industry.
Biological Activity
4-Methylfuran-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides have historically been significant in medicinal chemistry, primarily for their antibacterial properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways involving the reaction of 4-methylfuran with sulfonyl chlorides. The synthetic route typically involves the following steps:
- Formation of the Sulfonamide : The reaction of 4-methylfuran with sulfonyl chloride under basic conditions leads to the formation of this compound.
- Characterization : The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. In a study assessing various sulfonamide derivatives, including this compound, it was found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | B. subtilis | 16 µg/mL |
This table illustrates the effectiveness of this compound against common bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Recent research has also explored the anticancer potential of sulfonamides. A study highlighted that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG-2 (liver cancer) | 18.5 |
This compound | MCF-7 (breast cancer) | 22.1 |
These findings suggest that this compound may target specific cancer cell lines effectively, although further studies are necessary to elucidate its mechanism of action .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules:
- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, it competes effectively, leading to bacterial growth inhibition.
- Induction of Apoptosis : In cancer cells, sulfonamides can activate apoptotic pathways, leading to programmed cell death, which is critical in cancer therapy.
Case Studies
Several case studies have documented the efficacy of sulfonamides in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection was treated with a regimen including sulfonamides like this compound, resulting in significant improvement and resolution of symptoms.
- Case Study 2 : In vitro studies on breast cancer cells showed that treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls.
These case studies underscore the clinical relevance and therapeutic potential of sulfonamides .
Properties
Molecular Formula |
C5H7NO3S |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-methylfuran-3-sulfonamide |
InChI |
InChI=1S/C5H7NO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
VYDPTLGOXPVPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1S(=O)(=O)N |
Origin of Product |
United States |
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